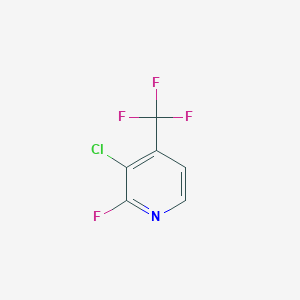

3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-chloro-2-fluoro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF4N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSHUXKVQSULSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine, a key building block in modern medicinal chemistry and materials science. This document outlines its chemical properties, synthesis, and potential applications, with a focus on experimental data and protocols.

Chemical Identity and Properties

This compound is a halogenated pyridine derivative. Its unique substitution pattern imparts specific reactivity and properties that are highly sought after in the synthesis of complex organic molecules.

CAS Number: 1227496-80-1[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₂ClF₄N | N/A |

| Molecular Weight | 199.53 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, methanol) | N/A |

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step sequences starting from commercially available pyridine precursors. The reactivity of this compound is dominated by the electronic effects of its substituents. The trifluoromethyl group is strongly electron-withdrawing, activating the pyridine ring for nucleophilic aromatic substitution. The chlorine and fluorine atoms are potential leaving groups, with the reactivity depending on the reaction conditions and the nucleophile.

Diagram 1: General Synthesis Workflow

Caption: A generalized workflow for the synthesis of the target compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are proprietary to various chemical suppliers and are not publicly available. Researchers should consult specialized synthetic chemistry literature or develop their own routes based on analogous transformations.

Applications in Research and Development

The unique electronic and steric properties of this compound make it a valuable intermediate in the synthesis of:

-

Pharmaceuticals: The pyridine scaffold is a common motif in drug molecules. The specific substitution pattern of this compound can be used to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

-

Agrochemicals: Halogenated pyridines are frequently used in the development of new herbicides and pesticides.

-

Materials Science: The trifluoromethyl group can enhance the thermal stability and tune the electronic properties of organic materials.

Diagram 2: Signaling Pathway Inhibition (Hypothetical)

Caption: A hypothetical signaling pathway inhibited by a drug derived from the core compound.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide range of functional molecules. Its unique combination of substituents provides a powerful tool for chemists to fine-tune the properties of their target compounds. Further research into the reactivity and applications of this compound is likely to yield new discoveries in medicine, agriculture, and materials science.

References

Technical Guide: Physicochemical Properties of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction:

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine (CAS RN: 1227496-80-1). Due to the limited availability of detailed experimental data for this specific isomer, this document also includes comparative data for the more extensively characterized isomer, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine (CAS RN: 72537-17-8), to provide a broader context for researchers. This guide is intended to serve as a valuable resource for scientists and professionals engaged in drug development and chemical research involving fluorinated pyridine derivatives.

Core Physical Properties

| Property | This compound | 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine |

| CAS Number | 1227496-80-1[1] | 72537-17-8[2] |

| Molecular Formula | C₆H₂ClF₄N[1] | C₆H₂ClF₄N[2] |

| Molecular Weight | 199.53 g/mol [1] | 199.53 g/mol [2] |

| Melting Point | Data not available | 16-20 °C (lit.)[2] |

| Boiling Point | Data not available | 50-55 °C at 11 mmHg (lit.)[2] |

| Density | Data not available | 1.524 g/mL at 25 °C (lit.)[2] |

| Refractive Index | Data not available | n20/D 1.433 (lit.)[2] |

| Physical State | Not specified | Liquid[2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly described in the reviewed literature. However, general synthetic strategies for related compounds can be inferred.

Synthesis of Halogenated Pyridine Derivatives (General Protocol)

A general method for the synthesis of fluorinated pyridine derivatives involves a halogen exchange reaction. While a specific protocol for the 4-trifluoromethyl isomer is unavailable, a representative procedure for a similar transformation is the synthesis of 3-chloro-2-fluoropyridine from 2,3-dichloropyridine. This method could potentially be adapted for the synthesis of this compound from a suitable precursor like 2,3-dichloro-4-(trifluoromethyl)pyridine.

General Procedure:

-

To a solution of the dichloropyridine precursor in a suitable solvent such as dimethyl sulfoxide (DMSO), a fluorinating agent like cesium fluoride (CsF) is added at room temperature.

-

The reaction mixture is then heated, for example, to 110 °C, and stirred for an extended period (e.g., 20 hours).

-

Upon completion, the reaction is quenched with ice water and the product is extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and concentrated under reduced pressure.

-

The crude product is then purified using a suitable technique such as column chromatography.

Characterization Methods

Standard analytical techniques would be employed to characterize the final product:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be used to confirm the structure and purity of the compound.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Gas Chromatography (GC): To assess the purity of the compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the potential synthesis and subsequent characterization of this compound.

Safety Information

While a specific safety data sheet for this compound is not available, the data for the 5-trifluoromethyl isomer indicates that it is a flammable liquid and vapor, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), such as eye protection, gloves, and respiratory protection, should be used when handling this class of compounds.[2] All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and is based on currently available data. The absence of specific data for this compound necessitates careful consideration and experimental validation of its properties and handling procedures. Researchers should always consult comprehensive safety data sheets and conduct thorough risk assessments before handling any chemical.

References

An In-depth Technical Guide to 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine and its Isomer

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, in-depth technical information for 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine is limited. This guide provides the available data for the specified compound and offers a comprehensive overview of the closely related, and more extensively documented isomer, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, as a valuable reference.

Part 1: this compound

Limited technical data is available for this specific isomer. The primary identifiable information is its CAS number.

| Parameter | Value | Source |

| CAS Number | 1227496-80-1 | [1] |

| Molecular Formula | C6H2ClF4N | Inferred from name |

| Molecular Weight | 199.53 g/mol | Calculated |

| SMILES Code | FC(C1=C(Cl)C(F)=NC=C1)(F)F | [1] |

Due to the scarcity of further information, the remainder of this guide will focus on the well-documented isomer, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.

Part 2: 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

This section provides a detailed technical overview of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine (CAS: 72537-17-8), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

| Parameter | Value |

| Molecular Weight | 199.53 g/mol |

| Molecular Formula | C6H2ClF4N |

| CAS Number | 72537-17-8 |

| Form | Liquid |

| Melting Point | 16-20 °C |

| Boiling Point | 50-55 °C at 11 mmHg |

| Density | 1.524 g/mL at 25 °C |

| Refractive Index | n20/D 1.433 |

| Flash Point | 52 °C (125.6 °F) - closed cup |

Experimental Protocols

Synthesis via Halogen Exchange:

A prevalent method for the synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is through a halogen exchange reaction.[2] This process is valued for its efficiency and applicability in industrial production.

Objective: To synthesize 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine from 2,3-dichloro-5-(trifluoromethyl)pyridine.

Materials:

-

2,3-dichloro-5-(trifluoromethyl)pyridine (starting material)

-

Cesium fluoride (CsF) or anhydrous hydrogen fluoride (HF) as the fluorinating agent[2]

-

Acetonitrile or a similar polar aprotic solvent (if using CsF)[2]

-

Reaction vessel suitable for elevated temperatures and pressures

Procedure:

-

The starting material, 2,3-dichloro-5-(trichloromethyl)pyridine, is treated with a stoichiometric amount of anhydrous hydrogen fluoride (HF).[2]

-

The reaction is conducted in a liquid phase system under elevated temperature and pressure.[2]

-

Alternatively, 2,3-dichloro-5-(trifluoromethyl)pyridine can be reacted with a fluorinating agent like Cesium Fluoride (CsF) in a solvent such as acetonitrile.[2]

-

The reaction selectively replaces the chlorine atom at the 2-position with a fluorine atom.

-

The crude product is then purified, commonly through distillation, to yield 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine.

This method is noted for its high yield and selectivity, making it a preferred route for obtaining this valuable chemical intermediate.[2]

Applications in Research and Drug Development

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a significant building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] The presence of chlorine, fluorine, and a trifluoromethyl group on the pyridine ring provides unique reactivity and allows for selective chemical modifications.[3]

-

Pharmaceutical Intermediate: This compound is used in the synthesis of various drug candidates. The incorporation of fluorine and the trifluoromethyl group can enhance the metabolic stability and pharmacokinetic properties of the final active pharmaceutical ingredient (API).[2]

-

Agrochemical Production: It serves as a key intermediate in the manufacturing of pesticides and herbicides.[2] The trifluoromethylpyridine moiety is a common feature in a number of active ingredients for crop protection products.[4][5]

-

Chemical Synthesis: Its predictable reactivity makes it a favored choice for chemists aiming to construct specific molecular architectures in multi-step syntheses.[3]

Safety and Handling

Hazard Identification:

-

Flammable liquid and vapor.[6]

-

Causes skin and serious eye irritation.[6]

-

May cause respiratory irritation.[6]

Precautionary Measures:

-

Keep away from heat, sparks, and open flames.[6]

-

Wear protective gloves, clothing, and eye/face protection.[6]

-

Use in a well-ventilated area.[6]

-

Store in a cool, well-ventilated place with the container tightly closed.[6]

In case of exposure, it is crucial to seek fresh air if inhaled, rinse skin or eyes with plenty of water, and seek medical attention if symptoms persist.[7][8]

Diagrams

Below is a diagram illustrating a common synthesis pathway for 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.

Caption: A simplified workflow for the synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.

References

- 1. 1227496-80-1|this compound|BLD Pharm [bldpharm.com]

- 2. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 72537-17-8 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. spectrumchemical.com [spectrumchemical.com]

Lack of Quantitative Solubility Data for 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses this information gap by providing a summary of the known physical properties of the compound and presenting established, detailed experimental protocols for determining solubility. These methodologies can be employed by researchers to generate the necessary solubility data in their laboratories. Additionally, a logical workflow for solubility determination is provided in the form of a Graphviz diagram.

Physical Properties of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine

While quantitative solubility data is scarce, some key physical properties of this compound have been reported, which can offer initial insights for solvent selection.

| Property | Value | Reference |

| CAS Number | 124455-25-6 | |

| Molecular Formula | C₆H₂ClF₄N | [4] |

| Molecular Weight | 199.53 g/mol | [1][4] |

| Appearance | Colorless to almost colorless clear liquid | [5] |

| Melting Point | 16-20 °C | [4][6] |

| Boiling Point | 50-55 °C at 11 mmHg | [4][6][7] |

| Density | 1.524 g/mL at 25 °C | [4][6][7] |

| Refractive Index | n20/D 1.433 | [4][6] |

It is important to note that while some sources describe the compound as a liquid, its melting point range of 16-20 °C suggests it can exist as a solid at or near standard room temperature.

Experimental Protocols for Solubility Determination

In the absence of specific published methods for this compound, the following are detailed, generally accepted experimental protocols for determining the solubility of a solid compound in an organic solvent.

Method 1: Gravimetric Method (Equilibrium Solubility)

This is a classic and highly accurate method for determining equilibrium solubility.

Principle: A saturated solution is prepared by allowing an excess of the solute to equilibrate with the solvent at a constant temperature. A known volume of the saturated solution is then carefully evaporated, and the mass of the remaining solid solute is determined.

Apparatus:

-

Thermostatically controlled shaker or agitator

-

Sealed, airtight containers (e.g., screw-cap vials)

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a sealed container with a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for an extended period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[8]

-

-

Sample Collection:

-

After the equilibration period, allow the mixture to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.

-

Carefully withdraw a precise volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette or syringe.

-

To ensure no solid particles are transferred, pass the collected solution through a syringe filter into a pre-weighed container (e.g., a glass vial or aluminum pan).

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the collected sample completely. This can be done under a gentle stream of nitrogen, in a fume hood, or in a vacuum oven at a temperature that will not cause the solute to decompose or sublime.

-

Once the solvent is fully evaporated, reweigh the container with the solid residue.

-

-

Calculation:

-

The solubility can be calculated using the following formula: Solubility ( g/100 mL) = [(Mass of container with residue - Mass of empty container) / Volume of solution collected (mL)] x 100

-

Method 2: Spectroscopic Method (UV-Vis or HPLC)

This method is suitable for compounds with a chromophore and can be faster than the gravimetric method.

Principle: A calibration curve of absorbance (or peak area for HPLC) versus concentration is first established. A saturated solution is then prepared, filtered, diluted, and its concentration is determined by comparing its absorbance/peak area to the calibration curve.

Apparatus:

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

-

Apparatus for preparing a saturated solution (as in Method 1)

-

Volumetric flasks and pipettes for dilutions

-

Syringe filters

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration.

-

Create a series of standard solutions of decreasing concentration by serial dilution of the stock solution.

-

Measure the absorbance at the wavelength of maximum absorbance (λmax) for each standard using a UV-Vis spectrophotometer, or inject a known volume of each standard into an HPLC and record the peak area.

-

Plot a graph of absorbance/peak area versus concentration to generate a calibration curve.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).

-

After filtration, accurately dilute a known volume of the clear saturated solution with the solvent to bring its concentration within the range of the calibration curve.

-

Measure the absorbance or determine the peak area of the diluted sample.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Logical Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining and analyzing the solubility of a chemical compound.

Caption: Workflow for determining the solubility of a chemical compound.

While there is a notable absence of published quantitative solubility data for this compound in organic solvents, this guide provides researchers with the necessary framework to determine this crucial parameter. By employing the detailed experimental protocols outlined, scientists and professionals in drug development can effectively evaluate the solubility of this compound in various solvent systems, enabling its successful application in their respective fields. The provided workflow offers a logical sequence for planning and executing these solubility studies.

References

- 1. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 72537-17-8 | Benchchem [benchchem.com]

- 2. jscimedcentral.com [jscimedcentral.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98 72537-17-8 [sigmaaldrich.com]

- 5. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 72537-17-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE | 72537-17-8 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. benchchem.com [benchchem.com]

Technical Guide: Safety and Handling of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physical Properties

| Property | Value | Source |

| Chemical Name | 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine | - |

| CAS Number | 1227496-80-1 | [1][2] |

| Molecular Formula | C₆H₂ClF₄N | [1][2] |

| Molecular Weight | 199.53 g/mol | [1] |

| Physical State | Presumed to be a liquid at room temperature | |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Density | Data not available | - |

| Flash Point | Data not available for the specific isomer. The isomer 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine has a flash point of 52 °C. | |

| Solubility | Data not available. Halogenated pyridines are generally soluble in organic solvents. | [3] |

Hazard Identification and Classification

Based on data for the closely related isomer, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, this compound is expected to be classified as follows:

| Hazard Class | Category | GHS Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Toxicological and Ecotoxicological Data

Quantitative toxicological and ecotoxicological data for this compound are not available. The following information is based on general data for halogenated pyridines and should be treated as indicative.

| Endpoint | Value | Species | Source |

| Acute Oral Toxicity (LD50) | Data not available | - | - |

| Acute Dermal Toxicity (LD50) | Data not available | - | - |

| Acute Inhalation Toxicity (LC50) | Data not available | - | - |

| Aquatic Toxicity | Data not available. Halogenated organic compounds can be toxic to aquatic life. | - | [4] |

Experimental Protocols

Handling and Storage

Protocol for Safe Handling:

-

Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood.[5]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.[8]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6]

Protocol for Safe Storage:

-

Container: Store in a tightly closed, properly labeled container.[5]

-

Storage Area: Store in a cool, dry, and well-ventilated area away from incompatible materials.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]

Spill Response

Protocol for Small Spills (in a fume hood):

-

Containment: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[7]

-

Collection: Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[7]

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

Protocol for Large Spills:

-

Evacuation: Evacuate the area immediately.

-

Emergency Services: Contact your institution's EHS department and emergency services.[5]

-

Ventilation: Ensure the area is well-ventilated.

Waste Disposal

Protocol for Disposal of this compound:

-

Waste Collection: Collect all waste containing this chemical in a designated, labeled, and sealed container for halogenated organic waste.[4][9]

-

Labeling: The label must clearly indicate "Hazardous Waste," the full chemical name, and associated hazards.[9]

-

Disposal: Arrange for disposal through your institution's EHS department in accordance with local, state, and federal regulations. Do not dispose of down the drain.[7][9]

Emergency Procedures

First Aid Measures

Protocol for Exposure:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Visual Diagrams

Caption: Workflow for safe handling and storage.

Caption: Decision logic for spill response.

Caption: First aid procedures for exposure.

References

- 1. 1227496-80-1|this compound|BLD Pharm [bldpharm.com]

- 2. pschemicals.com [pschemicals.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. benchchem.com [benchchem.com]

- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 6. echemi.com [echemi.com]

- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. PYRIDINE [training.itcilo.org]

Spectroscopic Analysis of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a framework for the spectroscopic characterization of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine, a halogenated pyridine derivative of interest in pharmaceutical and agrochemical research. Due to the limited availability of public domain spectroscopic data for this specific isomer, this document focuses on outlining the standardized experimental protocols for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, a generalized workflow for the spectroscopic analysis of a novel synthesized compound is presented. While specific data for the title compound is not available, this guide serves as a comprehensive resource for researchers undertaking the synthesis and characterization of this and structurally related molecules.

Introduction

Halogenated pyridines are a critical class of heterocyclic compounds widely utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals. The introduction of fluorine and trifluoromethyl groups can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The specific substitution pattern of these groups on the pyridine ring is crucial in determining the compound's overall biological activity and pharmacokinetic profile. This compound represents a unique isomer with potential for novel applications. Accurate spectroscopic characterization is the cornerstone of its chemical identity and purity assessment.

General Experimental Protocols for Spectroscopic Analysis

The following sections detail the standard methodologies for acquiring high-quality spectroscopic data for novel fluorinated pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are essential for a complete structural assignment.

2.1.1 Sample Preparation

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be one that dissolves the compound well and has minimal overlapping signals with the analyte.

-

Ensure the solution is homogeneous. Gentle vortexing or sonication may be applied if necessary.

2.1.2 Data Acquisition

NMR spectra should be recorded on a spectrometer with a field strength of at least 400 MHz for ¹H.

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. ¹⁹F is a high-abundance, high-sensitivity nucleus, often requiring fewer scans than ¹³C NMR. The spectral width should be large enough to encompass the chemical shifts of both the aromatic fluorine and the trifluoromethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

2.2.1 Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

2.2.1 Sample Preparation and Data Acquisition (Electron Ionization - EI)

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

-

In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

A mass spectrum is generated, plotting ion intensity versus m/z. The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

Expected Spectroscopic Data (Hypothetical)

While experimental data is not available, the following tables summarize the expected spectroscopic features for this compound based on the analysis of similar structures.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 7.5 - 8.5 | d | J(H,H) ≈ 5 | H-6 |

| 7.0 - 8.0 | d | J(H,H) ≈ 5 | H-5 | |

| ¹³C | 150 - 165 | d | J(C,F) ≈ 240-260 | C-2 |

| 115 - 130 | d | J(C,F) ≈ 15-25 | C-3 | |

| 135 - 150 | q | J(C,F) ≈ 30-40 | C-4 | |

| 120 - 135 | s | - | C-5 | |

| 145 - 160 | s | - | C-6 | |

| 118 - 125 | q | J(C,F) ≈ 270-280 | CF₃ | |

| ¹⁹F | -70 to -60 | s | - | C-F |

| -65 to -55 | s | - | CF₃ |

Table 2: Predicted Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak-Medium | C-H stretch (aromatic) |

| 1600 - 1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| 1350 - 1100 | Strong | C-F stretch (aromatic and CF₃) |

| 850 - 750 | Strong | C-Cl stretch |

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| [M]⁺ | Molecular ion |

| [M+2]⁺ | Isotope peak due to ³⁷Cl |

| [M-Cl]⁺ | Loss of a chlorine atom |

| [M-CF₃]⁺ | Loss of a trifluoromethyl group |

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.

Synthesis and Spectroscopic Analysis Workflow

Conclusion

Technical Guide: ¹H NMR Spectrum of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine. Due to the absence of publicly available experimental spectra, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous structures. It includes a comprehensive data summary, a detailed experimental protocol for spectral acquisition, and a visualization of the key magnetic interactions within the molecule.

Predicted ¹H NMR Data

The structure of this compound contains two aromatic protons, H-5 and H-6. Their chemical shifts are influenced by the electron-withdrawing effects of the chlorine, fluorine, and trifluoromethyl substituents. The predicted ¹H NMR data are summarized in the table below.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 | 7.6 - 7.9 | Doublet of doublets of quartets (ddq) | ⁴J(H-5, H-6) ≈ 5-6 Hz, ⁴J(H-5, F-2) ≈ 1-2 Hz, ⁵J(H-5, CF₃-4) ≈ 1-2 Hz |

| H-6 | 8.3 - 8.6 | Doublet of doublets (dd) | ⁴J(H-6, H-5) ≈ 5-6 Hz, ⁵J(H-6, F-2) ≈ 0.5-1.5 Hz |

Note: The predicted chemical shifts are relative to a standard internal reference such as tetramethylsilane (TMS) and are based on the analysis of similar fluorinated and chlorinated pyridine derivatives. Actual experimental values may vary depending on the solvent and other acquisition parameters.

Spin-Spin Coupling Analysis

The following diagram illustrates the predicted spin-spin coupling interactions for the protons in this compound.

Experimental Protocol for ¹H NMR Acquisition

This section outlines a standard operating procedure for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, acetone-d₆, or dimethyl sulfoxide-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, 0.03% v/v) for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Instrument: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended to achieve good signal dispersion.

-

Probe: A standard broadband or inverse detection probe suitable for ¹H observation.

-

Temperature: Set the probe temperature to a constant value, typically 298 K (25 °C), and allow it to equilibrate.

3. Data Acquisition Parameters:

-

Experiment: A standard one-dimensional proton (¹H) pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-7 ppm, should be sufficient to cover the aromatic region.

-

Acquisition Time: An acquisition time of at least 2-3 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds.

-

Number of Scans (NS): A sufficient number of scans (e.g., 16, 32, or more) should be co-added to achieve an adequate signal-to-noise ratio.

-

Pulse Width: A calibrated 30° or 90° pulse width.

4. Data Processing:

-

Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly degrading the resolution.

-

Fourier Transform: Perform a Fourier transform of the Free Induction Decay (FID).

-

Phasing: Manually or automatically phase correct the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration and Peak Picking: Integrate the signals and accurately pick the peak frequencies to determine chemical shifts and coupling constants.

This guide provides a foundational understanding of the expected ¹H NMR characteristics of this compound. Experimental verification is essential to confirm these predictions and to obtain precise spectral parameters.

An In-depth Technical Guide to the ¹³C NMR of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a comprehensive prediction of the chemical shifts and coupling constants based on established principles of NMR spectroscopy and data from analogous fluorinated and chlorinated pyridine derivatives. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectral data for this compound are summarized in the table below. These values are estimated based on the known substituent effects of chloro, fluoro, and trifluoromethyl groups on the pyridine ring. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The multiplicity of each signal is determined by the coupling to neighboring fluorine atoms.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-2 | 155 - 165 | Doublet of Quartets (dq) | ¹J(C-F) ≈ 230-260, ³J(C-F) ≈ 4-8 |

| C-3 | 120 - 130 | Doublet of Quartets (dq) | ²J(C-F) ≈ 20-30, ³J(C-F) ≈ 3-6 |

| C-4 | 135 - 145 | Quartet of Doublets (qd) | ²J(C-F) ≈ 30-40, ³J(C-F) ≈ 5-10 |

| C-5 | 115 - 125 | Quartet of Doublets (qd) | ³J(C-F) ≈ 3-7, ⁴J(C-F) ≈ 1-3 |

| C-6 | 145 - 155 | Doublet (d) | ⁴J(C-F) ≈ 1-4 |

| -CF₃ | 120 - 125 | Quartet (q) | ¹J(C-F) ≈ 270-280 |

Structural Representation and Coupling Pathways

The following diagram illustrates the molecular structure of this compound with the carbon atoms numbered for NMR assignment. The diagram also indicates the key through-bond C-F couplings that are expected to influence the ¹³C NMR spectrum.

Caption: Structure of this compound with C-F couplings.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a general methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆, or dimethyl sulfoxide-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Spectrometer Setup:

-

The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tune and match the probe for the ¹³C frequency.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution. A half-height linewidth of <0.5 Hz for the solvent residual peak is recommended.

3. Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is typically used.

-

Spectral Width: A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) should be sufficient to cover the expected chemical shift range.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons and to obtain more quantitative data.

-

Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. Typically, 1024 to 4096 scans are sufficient.

-

Temperature: The experiment should be performed at a constant temperature, typically 298 K (25 °C).

4. Data Processing:

-

Apply an exponential window function (line broadening of 0.3-1.0 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier transform of the Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by setting the solvent residual peak to its known value (e.g., CDCl₃ at 77.16 ppm).

-

Integrate the signals and pick the peaks to determine their chemical shifts and multiplicities.

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the analysis and interpretation of the ¹³C NMR spectrum of this compound.

Caption: Workflow for ¹³C NMR spectral analysis.

Reactivity of the Pyridine Ring in 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the pyridine ring in 3-chloro-2-fluoro-4-(trifluoromethyl)pyridine, a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor, Doravirine. The presence of three distinct electron-withdrawing substituents—a chloro group at the 3-position, a fluoro group at the 2-position, and a trifluoromethyl group at the 4-position—renders the pyridine ring highly electron-deficient and activates it towards specific chemical transformations. This guide will delve into the regioselectivity of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, supported by available experimental data and established principles of pyridine chemistry.

Introduction

This compound is a critical building block in modern medicinal chemistry, most notably for its role in the synthesis of Doravirine, an FDA-approved treatment for HIV-1 infection.[1] The strategic placement of halogen and trifluoromethyl substituents on the pyridine core dictates its reactivity, allowing for selective functionalization. Understanding the interplay of these substituents is paramount for process optimization and the development of novel synthetic routes. This guide aims to provide a detailed overview of the reactivity profile of this important heterocyclic compound.

Electronic Properties of the Pyridine Ring

The pyridine nitrogen, being more electronegative than carbon, inherently reduces the electron density of the ring, particularly at the α (2,6) and γ (4) positions. This effect is significantly amplified in this compound by the strong inductive electron-withdrawing effects of the chloro, fluoro, and trifluoromethyl groups. This pronounced electron deficiency makes the pyridine ring highly susceptible to nucleophilic attack, a defining characteristic of its reactivity.

Nucleophilic Aromatic Substitution (SNAr)

The electron-poor nature of the pyridine ring in this compound makes it an excellent substrate for nucleophilic aromatic substitution reactions. The primary consideration in these reactions is the regioselectivity of nucleophilic attack, which is governed by the relative lability of the chloro and fluoro substituents.

Relative Reactivity of C-Cl versus C-F Bonds

In nucleophilic aromatic substitution on electron-deficient aromatic rings, the rate-determining step is typically the initial attack of the nucleophile to form a Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups. While the C-F bond is stronger than the C-Cl bond, the extreme electronegativity of fluorine makes the carbon atom at the 2-position more electrophilic and better able to stabilize the negative charge in the Meisenheimer intermediate.[2] Consequently, the C-F bond is generally more labile than the C-Cl bond in SNAr reactions on highly activated pyridine rings.[2]

However, the position of the halogen also plays a crucial role. The α-position (C2) of the pyridine ring is highly activated towards nucleophilic attack. In the case of this compound, the fluorine atom is located at the activated C2 position, making it the more likely site for substitution by common nucleophiles.

Experimental Evidence

While specific quantitative data for SNAr reactions on this compound is not abundant in publicly accessible literature, reactivity patterns can be inferred from related compounds. For instance, in the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with ammonia, the chlorine at the 2-position is selectively displaced to form 2-amino-3-chloro-5-(trifluoromethyl)pyridine.[1] This supports the principle of higher reactivity at the C2 position.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Halogenated Pyridines

| Substrate | Nucleophile | Position of Substitution | Product | Reference |

| 2,3-dichloro-5-(trifluoromethyl)pyridine | NH3 | C2 | 2-amino-3-chloro-5-(trifluoromethyl)pyridine | [1] |

| 2,3-Dichloropyridine | CsF | C2 | 3-Chloro-2-fluoropyridine | [3] |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for C-C and C-N bond formation. The reactivity of the C-Cl and C-F bonds in this compound in these transformations is a key consideration for synthetic planning.

Suzuki-Miyaura Coupling

In Suzuki-Miyaura coupling, the relative reactivity of aryl halides generally follows the order I > Br > OTf > Cl >> F. The oxidative addition of the C-F bond to palladium(0) is typically challenging due to the high bond strength. Therefore, it is expected that the C-Cl bond at the 3-position would be the primary site of reaction in a Suzuki-Miyaura coupling.

Logical Reaction Pathway for Suzuki-Miyaura Coupling

Caption: Proposed Suzuki-Miyaura coupling at the C-Cl position.

Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination also relies on the oxidative addition of an aryl halide to a palladium catalyst. The reactivity trend for aryl halides is generally the same, favoring the C-Cl bond over the C-F bond.[4] Thus, selective amination at the C3 position is the expected outcome.

Logical Reaction Pathway for Buchwald-Hartwig Amination

Caption: Proposed Buchwald-Hartwig amination at the C-Cl position.

Synthesis and Key Reactions

The synthesis of this compound is a multi-step process, with limited detailed procedures available in the literature, highlighting its specialized nature as a pharmaceutical intermediate.[1] A patented method describes its synthesis starting from 4-(trifluoromethyl)nicotinic acid.[1]

Experimental Workflow for the Synthesis of Doravirine Intermediate

Caption: Synthetic pathway to the target compound.[1]

Detailed Experimental Protocol: Halogen Exchange in a Related System

Synthesis of 3-Chloro-2-fluoropyridine from 2,3-Dichloropyridine [3]

-

Materials:

-

2,3-Dichloropyridine (1.00 g, 6.76 mmol)

-

Cesium fluoride (CsF) (2.053 g, 13.51 mmol)

-

Dimethyl sulfoxide (DMSO) (33.8 mL)

-

Ethyl acetate (EtOAc)

-

Water

-

Saturated brine

-

Anhydrous sodium sulfate (Na2SO4)

-

-

Procedure:

-

To a solution of 2,3-dichloropyridine in DMSO, add cesium fluoride at room temperature.

-

Stir the reaction mixture in air at 110 °C for 20 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or TLC).

-

Upon completion, cool the reaction mixture and quench with ice water.

-

Extract the product with ethyl acetate.

-

Separate the organic layer and wash sequentially with water and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford 3-chloro-2-fluoropyridine.

-

-

Yield: 71.9%

Conclusion

The reactivity of the pyridine ring in this compound is dominated by its highly electron-deficient character. This leads to a pronounced susceptibility towards nucleophilic aromatic substitution, with the fluorine atom at the C2 position being the most probable site of attack. In contrast, palladium-catalyzed cross-coupling reactions are expected to proceed selectively at the more reactive C-Cl bond at the C3 position. The strategic exploitation of this differential reactivity is fundamental to the utility of this compound as a key building block in the synthesis of complex pharmaceutical agents like Doravirine. Further research to quantify the reaction kinetics and yields for a broader range of nucleophiles and coupling partners would be invaluable to the scientific community.

References

An In-depth Technical Guide to the Electronic Effects of Substituents on 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of the chloro, fluoro, and trifluoromethyl substituents on the pyridine ring, with a specific focus on the compound 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine. This information is critical for understanding the reactivity, metabolic stability, and potential applications of this and structurally related compounds in medicinal chemistry and drug development. By examining the interplay of inductive and resonance effects, this guide offers insights into the modulation of the pyridine ring's electron density, which governs its interactions with biological targets and its utility in synthetic transformations.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and agrochemicals. The electronic properties of substituents on the pyridine ring play a pivotal role in determining a molecule's pharmacokinetic and pharmacodynamic profile. The strategic placement of electron-withdrawing groups, such as halogens and trifluoromethyl moieties, can significantly alter a compound's reactivity, pKa, lipophilicity, and metabolic stability. This compound presents a unique case study in the cumulative and nuanced electronic impact of three distinct electron-withdrawing substituents on a pyridine nucleus. Understanding these effects is paramount for the rational design of novel therapeutic agents.

Electronic Effects of Individual Substituents

The overall electronic character of this compound is a composite of the individual contributions of its substituents. These effects can be broadly categorized into inductive and resonance effects.

-

Inductive Effect (I): This is the transmission of charge through a chain of atoms in a molecule by electrostatic induction. Both halogens (chloro and fluoro) and the trifluoromethyl group are strongly electronegative and therefore exert a powerful electron-withdrawing inductive effect (-I). This effect decreases with distance from the substituent.

-

Resonance Effect (R or M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. While halogens possess lone pairs that can be donated to the ring (+R effect), their strong electronegativity often leads to a net electron-withdrawing character. The trifluoromethyl group does not have a significant resonance effect.

The interplay of these effects for each substituent is crucial:

-

Chloro (Cl): The chloro group is strongly electron-withdrawing via the inductive effect (-I) but weakly electron-donating through resonance (+R). Overall, it acts as an electron-withdrawing group.

-

Fluoro (F): Similar to the chloro group, the fluoro group exhibits a strong -I effect and a weak +R effect. Due to fluorine's high electronegativity, its inductive effect is more pronounced than its resonance effect, making it a net electron-withdrawing substituent.

-

Trifluoromethyl (CF₃): The trifluoromethyl group is a potent electron-withdrawing group primarily due to its very strong -I effect. The C-F bonds are highly polarized, drawing electron density away from the pyridine ring. It does not exhibit a significant resonance effect.

The cumulative impact of these three electron-withdrawing groups renders the pyridine ring in this compound highly electron-deficient.

Quantitative Analysis of Substituent Effects

The electronic influence of substituents can be quantified using various parameters, most notably Hammett and Taft constants. These parameters provide a numerical representation of the electron-donating or electron-withdrawing nature of a substituent.

Hammett Substituent Constants (σ)

The Hammett equation (log(K/K₀) = σρ) relates the reaction rate or equilibrium constant of a substituted aromatic compound to that of the unsubstituted parent compound. The substituent constant, σ, is a measure of the electronic effect of the substituent. It is position-dependent (meta or para).

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

| Chloro (Cl) | 0.37 | 0.23 |

| Fluoro (F) | 0.34 | 0.06 |

| Trifluoromethyl (CF₃) | 0.43 | 0.54 |

Data compiled from various sources.

In this compound, the chloro group is at the 3-position (meta to the nitrogen), the fluoro group is at the 2-position (ortho), and the trifluoromethyl group is at the 4-position (para). While a direct σ value for the 2-position is not typically used in the standard Hammett equation, its strong inductive effect significantly contributes to the overall electron deficiency. The σ_m of the chloro group and the σ_p of the trifluoromethyl group indicate a substantial withdrawal of electron density from the ring.

Taft Parameters

The Taft equation separates the electronic effects into inductive (σ_I) and resonance (σ_R) components.

| Substituent | Inductive Effect (σ_I) | Resonance Effect (σ_R) |

| Chloro (Cl) | 0.47 | -0.24 |

| Fluoro (F) | 0.52 | -0.34 |

| Trifluoromethyl (CF₃) | 0.45 | 0.08 |

Data compiled from various sources.

The positive σ_I values for all three substituents confirm their strong inductive electron withdrawal. The negative σ_R values for chloro and fluoro indicate their weak resonance electron donation, while the small positive σ_R for the trifluoromethyl group suggests a very weak resonance-withdrawing effect.

Impact on Physicochemical Properties

The pronounced electron-withdrawing nature of the substituents in this compound has a significant impact on its key physicochemical properties.

pKa and Basicity

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of a molecule.

-

¹³C NMR: The electron-withdrawing substituents will cause a downfield shift (higher ppm) of the carbon signals in the pyridine ring compared to unsubstituted pyridine, reflecting the deshielding of the carbon nuclei due to reduced electron density.

-

¹⁹F NMR: The chemical shifts of the fluorine and trifluoromethyl groups are highly sensitive to their electronic environment and can provide valuable information about intramolecular interactions.

Reactivity and Synthetic Applications

The highly electron-deficient nature of the pyridine ring in this compound dictates its reactivity, making it particularly susceptible to nucleophilic aromatic substitution (S_NAr) reactions. The positions ortho and para to the strongly electron-withdrawing trifluoromethyl group and the nitrogen atom are activated towards nucleophilic attack. This makes the compound a valuable building block in organic synthesis for the introduction of various functional groups.

Experimental Protocols

Detailed experimental protocols for the characterization of the electronic effects on substituted pyridines are essential for researchers in this field.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M, carbonate-free)

-

Deionized water

-

pH meter with a combination electrode, calibrated with standard buffers (pH 4, 7, and 10)

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).

-

Add a stoichiometric excess of standardized HCl to the solution to ensure complete protonation of the pyridine nitrogen.

-

Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode.

-

Titrate the solution with the standardized NaOH solution, recording the pH value after each addition of titrant. Add the titrant in small increments, especially near the equivalence point.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point.

Hammett Plot Analysis for a Reaction Series

Objective: To quantify the electronic effect of substituents on the rate of a reaction involving a series of substituted pyridines.

Materials:

-

A series of substituted pyridines (including this compound and other derivatives with known Hammett constants)

-

Reactants and solvent for the chosen reaction (e.g., quaternization with methyl iodide)

-

Analytical instrument to monitor the reaction progress (e.g., UV-Vis spectrophotometer, HPLC, or NMR spectrometer)

-

Thermostatted reaction vessel

Procedure:

-

Choose a suitable reaction where the rate is sensitive to the electronic effects of the substituents on the pyridine ring.

-

For each substituted pyridine, carry out the reaction under pseudo-first-order conditions (one reactant in large excess).

-

Monitor the disappearance of the starting material or the appearance of the product over time using the chosen analytical technique.

-

Determine the pseudo-first-order rate constant (k_obs) for each substituted pyridine from the kinetic data.

-

Plot log(k_obs) versus the appropriate Hammett substituent constant (σ) for each substituent.

-

Perform a linear regression analysis on the data to obtain the Hammett reaction constant (ρ). The position of this compound on this plot will quantitatively demonstrate its electronic character relative to other substituted pyridines.

Visualizations

Inductive vs. Resonance Effects

The Dawn of a New Era in Heterocyclic Chemistry: The Discovery and Evolution of Trifluoromethylpyridines

A comprehensive technical guide on the discovery, synthesis, and impact of trifluoromethylpyridines for researchers, scientists, and drug development professionals.

The introduction of the trifluoromethyl group into the pyridine ring marked a pivotal moment in medicinal and agricultural chemistry. This strategic fluorination bestowed upon the resulting trifluoromethylpyridines (TFMPs) a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. These attributes have rendered TFMPs indispensable building blocks in the development of a wide array of pharmaceuticals and agrochemicals. This in-depth guide explores the historical discovery of these remarkable compounds, the evolution of their synthesis, and their profound impact on modern science.

The Genesis: A Post-War Discovery

The journey of trifluoromethylpyridines began in the post-World War II era of chemical exploration. While the first synthesis of an aromatic compound bearing a trifluoromethyl group was achieved by Frédéric Swarts in 1898, it was not until 1947 that this functional group was successfully introduced into a pyridine ring.[1][2] A seminal paper published in Industrial & Engineering Chemistry by E.T. McBee, H.B. Hass, and E.M. Hodnett detailed the first synthesis of trifluoromethylpyridines.[1][2] Their pioneering work involved a vapor-phase chlorination of picolines (methylpyridines) to form trichloromethylpyridines, followed by a halogen exchange reaction with hydrogen fluoride at elevated temperatures.[1][2] This groundbreaking research laid the foundation for the entire field of trifluoromethylpyridine chemistry.

Physicochemical Properties of Parent Trifluoromethylpyridines

The position of the trifluoromethyl group on the pyridine ring significantly influences the compound's physical and chemical properties. The following table summarizes key physicochemical data for the three parent isomers of trifluoromethylpyridine.

| Property | 2-(Trifluoromethyl)pyridine | 3-(Trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridine |

| CAS Number | 368-48-9[3][4] | 3796-23-4[5] | 3796-24-5[6][7] |

| Molecular Formula | C₆H₄F₃N[3][4] | C₆H₄F₃N[5] | C₆H₄F₃N[6][7] |

| Molecular Weight | 147.10 g/mol [3][4] | 147.10 g/mol [5] | 147.10 g/mol [6][7] |

| Boiling Point | 139-141 °C[3][4] | 113-115 °C[5] | 110 °C[6] |

| Density | 1.275 g/mL at 25 °C[3][4] | 1.276 g/mL at 25 °C[5] | 1.27 g/mL at 25 °C |

| Refractive Index | n20/D 1.419[4] | n20/D 1.418[5] | n20/D 1.417 |

The Evolution of Synthetic Methodologies

Following the initial discovery, the demand for trifluoromethylpyridines and their derivatives surged, particularly within the agrochemical and pharmaceutical industries. This spurred the development of more efficient and scalable synthetic routes.

Early Method: Vapor-Phase Fluorination

The original method developed by McBee, Hass, and Hodnett, while groundbreaking, required harsh conditions and often resulted in a mixture of products. The general workflow is depicted below.

Industrial Advancements: The Rise of Key Intermediates

The 1980s witnessed a significant leap in trifluoromethylpyridine synthesis, driven by the commercialization of the first TFMP-containing agrochemical, the herbicide Fluazifop-butyl, in 1982.[1] This led to the development of industrial-scale processes for producing key chlorinated trifluoromethylpyridine intermediates, such as 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), primarily from 3-picoline.[1][2]

A widely adopted industrial method is the simultaneous vapor-phase chlorination and fluorination of 3-picoline. This process offers a more direct route to valuable intermediates.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. chembk.com [chembk.com]

- 4. 2-三氟甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-三氟甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-(Trifluoromethyl)pyridine | 3796-24-5 [chemicalbook.com]

- 7. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine and its Isomer: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-chloro-2-fluoro-4-(trifluoromethyl)pyridine. Due to the limited availability of direct synthesis routes for this specific isomer in published literature, a plausible synthetic pathway is proposed based on analogous chemical transformations. Additionally, a comprehensive and well-documented protocol for the synthesis of the commercially significant isomer, 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, is presented.

Proposed Synthesis of this compound

The synthesis of this compound is not well-documented in current chemical literature. However, based on the synthesis of structurally similar compounds, a two-step synthetic route is proposed. This pathway involves the initial synthesis of a 3-chloro-2-hydroxy-4-(trifluoromethyl)pyridine precursor, followed by a fluorination reaction to yield the final product.

Proposed Synthetic Pathway

The proposed synthesis commences with the formation of 3-chloro-2-hydroxy-4-(trifluoromethyl)pyridine, which then undergoes a deoxyfluorination reaction.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical)

Note: The following protocol is hypothetical and based on general procedures for the fluorination of hydroxypyridines. Optimization of reaction conditions would be necessary.

Step 1: Synthesis of 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine

The synthesis of this precursor is not described in the available literature. Researchers would first need to develop a route to this intermediate.

Step 2: Fluorination of 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine

-

In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-2-hydroxy-4-(trifluoromethyl)pyridine (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) (1.1-1.5 eq) to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

The synthesis of the 5-(trifluoromethyl) isomer is well-established and is typically achieved through a halogen exchange (Halex) reaction from 2,3-dichloro-5-(trifluoromethyl)pyridine.

Synthetic Pathway

The established synthesis involves a one-step halogen exchange reaction.

Caption: Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine via Halogen Exchange.

Data Presentation

| Parameter | Method 1: Potassium Fluoride | Method 2: Anhydrous Hydrogen Fluoride |

| Starting Material | 2,3-Dichloro-5-(trifluoromethyl)pyridine | 2,3-Dichloro-5-(trichloromethyl)pyridine |

| Fluorinating Agent | Anhydrous Potassium Fluoride (KF) | Anhydrous Hydrogen Fluoride (HF) |

| Solvent | N,N-Dimethylacetamide (DMAC) | None (HF acts as solvent) |

| Catalyst | Benzyltriethylammonium chloride | None |

| Temperature | 170 °C | 150-200 °C |

| Pressure | Atmospheric | 4.0-10.0 MPa |

| Reaction Time | 5 hours | 10-15 hours |

| Yield | 97%[1] | High (exact yield not specified) |

| Purity | 99.5%[1] | High Purity |

Experimental Protocols

Method 1: Halogen Exchange using Potassium Fluoride [1]

-

To a 500 mL glass reactor equipped with a condenser, add 2,3-dichloro-5-(trifluoromethyl)pyridine (54.0 g, 0.25 mol), N,N-dimethylacetamide (DMAC, 150 g), anhydrous potassium fluoride (18.9 g, 0.325 mol), and benzyltriethylammonium chloride (4.0 g, 0.018 mol).

-

Heat the reaction mixture to 170 °C using an oil bath and maintain for 5 hours.

-

After the reaction is complete, distill and recover the DMAC.

-

Collect the product by vacuum distillation to yield 48.6 g of 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine (97% yield, 99.5% purity).

Method 2: Direct Fluorination using Anhydrous Hydrogen Fluoride

This method facilitates the conversion of the trichloromethyl group to a trifluoromethyl group and can be adapted for the halogen exchange on the pyridine ring.

-

In a suitable pressure reactor, combine 2,3-dichloro-5-(trichloromethyl)pyridine with anhydrous hydrogen fluoride (molar ratio of 1:5 to 1:15).

-

Heat the reactor to 150-200 °C, and allow the pressure to increase to 4.0-10.0 MPa.

-

Maintain these conditions for 10-15 hours.

-

After cooling and venting the reactor, the crude product is typically purified by distillation.

Applications

Both this compound and its 5-isomer are valuable intermediates in the synthesis of agrochemicals and pharmaceuticals. The presence of the fluorine atom and the trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and pharmacokinetic properties of the final products. These compounds are key building blocks for a range of molecules, including herbicides and fungicides. The 5-trifluoromethyl isomer, in particular, is a crucial intermediate in the synthesis of new fungicides and herbicides like haloxyfop.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine is a valuable building block in medicinal chemistry and materials science due to the unique physicochemical properties imparted by its trifluoromethyl and fluoro substituents. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, making it a desirable moiety in drug design. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl and heteroaryl compounds.

These application notes provide a detailed guide for utilizing this compound in Suzuki coupling reactions. While specific literature precedents for this exact substrate are not abundant, the protocols and recommendations provided herein are based on established methodologies for the coupling of structurally similar electron-deficient chloropyridines. Activation of the C-Cl bond in such substrates typically requires carefully optimized conditions, including the use of specialized palladium catalysts with bulky, electron-rich phosphine ligands and suitable bases.

Reaction Principle and Signaling Pathway

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate species, which then transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Recommended Reaction Conditions for Optimization

Due to the limited availability of specific quantitative data for the Suzuki coupling of this compound in peer-reviewed literature, the following table summarizes generally effective conditions for similar electron-deficient chloropyridines. These parameters serve as a robust starting point for optimization.

| Parameter | Recommended Reagents/Conditions | Concentration/Loading | Notes |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Palladium(II) acetate (Pd(OAc)₂) are common and effective choices. |

| Ligand | SPhos, XPhos, RuPhos | 1.2 - 2.4 equivalents relative to Pd | Bulky, electron-rich phosphine ligands are crucial for the activation of the C-Cl bond. |

| Base | K₃PO₄, Cs₂CO₃ | 2-3 equivalents | Strong, non-nucleophilic bases are generally required. Potassium phosphate and cesium carbonate are often effective. |

| Boronic Acid | Arylboronic acids, Heteroarylboronic acids | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is typically used to drive the reaction to completion. |

| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1), Toluene | 0.1 - 0.5 M | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Anhydrous conditions may also be effective with certain base and catalyst systems. |

| Temperature | 80 - 120 °C | - | Higher temperatures are generally necessary to facilitate the oxidative addition of the aryl chloride. |

| Reaction Time | 4 - 24 hours | - | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Note: These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.

Protocol 1: Using Pd₂(dba)₃/SPhos in Dioxane/Water

Materials:

-

This compound

-

Arylboronic acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-